4-Aminobenzoyl chloride
Overview
Description
4-Aminobenzoyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is characterized by the presence of an amino group attached to a benzene ring which is further connected to a carbonyl chloride group. This functional group arrangement allows it to participate in a variety of chemical reactions, particularly those involving acylation and coupling with other organic substrates.
Synthesis Analysis
The synthesis of compounds related to 4-aminobenzoyl chloride often involves the use of similar acyl chlorides or the transformation of related aminobenzoic acids. For instance, poly(esteramide)s derived from 4-aminobenzoic acid were synthesized by acylating silylated 4-aminobenzoic acid with 4-acetoxybenzoyl chloride, demonstrating the reactivity of such acyl chlorides in polymer formation . Additionally, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 4-nitrobenzoyl chloride through acylation and catalytic hydrogenation indicates the versatility of acyl chlorides in producing a range of amide compounds .
Molecular Structure Analysis
The molecular structure of 4-aminobenzoyl chloride derivatives is often elucidated using spectroscopic techniques such as UV-vis, FT-IR, and NMR. For example, novel phenylazopyrimidone dyes derived from 4-aminobenzoyl chloride analogs were characterized using these methods, providing insights into the electronic and structural properties of the synthesized molecules .
Chemical Reactions Analysis
4-Aminobenzoyl chloride and its derivatives are reactive intermediates that can undergo various chemical reactions. They are particularly useful in the synthesis of dyes, pharmaceuticals, and polymers. The prepared phenylazopyrimidone dyes, for instance, were synthesized by linking various aniline derivatives to a 4-aminobenzoyl chloride analog, showcasing the compound's utility in dye chemistry . The synthesis of poly(esteramide)s also exemplifies the use of 4-aminobenzoyl chloride derivatives in polymer chemistry, where they contribute to the formation of crystalline polymers with specific morphologies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminobenzoyl chloride derivatives can be influenced by the nature of substituents on the benzene ring. These properties are crucial for the application of these compounds in different fields. For example, the solubility, melting point, and absorption characteristics of the synthesized compounds can be tailored by modifying the electron-withdrawing or electron-donating groups attached to the benzene ring . The crystallinity and morphology of poly(esteramide)s derived from 4-aminobenzoyl chloride analogs are determined by the synthesis conditions and can be characterized by techniques like wide-angle X-ray scattering and electron microscopy .
Scientific Research Applications
Enhanced Detection of Estrogens
4-Aminobenzoyl chloride derivatives have been employed in improving the detection of estrogens in biological fluids. Using liquid chromatography combined with derivatization techniques, such derivatives significantly enhance detection responses, crucial for diagnosing fetoplacental function (Higashi et al., 2006).
Polymer Synthesis
This compound has been instrumental in the synthesis of polymers. N-(4'-aminobenzoyl)lactams, derived from 4-(sulfinylamino)benzoyl chloride, have been used to study polycondensation in various reaction media. These studies contribute to the development of new materials with potential applications in multiple industries (Kricheldorf & Loehden, 1994).
Fluorescent Derivatization Reagents
In chromatography, fluorescent derivatization reagents derived from 4-aminobenzoyl chloride have been used for analyzing compounds with hydroxyl and amino groups. This aids in the separation and detection of complex biochemical compounds (Tsuruta & Kohashi, 1987).
Exchange Resins for Contaminant Removal
Derivatives of 4-aminobenzoyl chloride have been synthesized for creating exchange resins that demonstrate selectivity in removing specific contaminants from water. This has implications for environmental protection and water purification technologies (Heininger & Meloan, 1992).
Amino Acid Analysis
4-Aminobenzoyl chloride derivatives have been used in amino acid analysis, which is vital in the study of proteins and peptides. This application is significant in the fields of biochemistry and molecular biology (Kirschbaum & Brückner, 1996).
Safety And Hazards
properties
IUPAC Name |
4-aminobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPONUUPNAEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167057 | |
Record name | Benzoyl chloride, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzoyl chloride | |
CAS RN |
16106-38-0 | |
Record name | Benzoyl chloride, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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